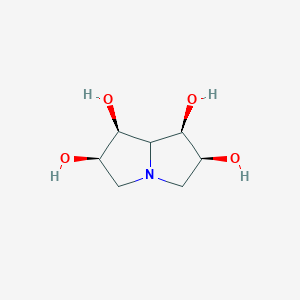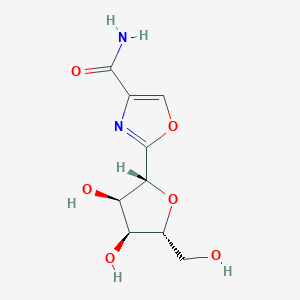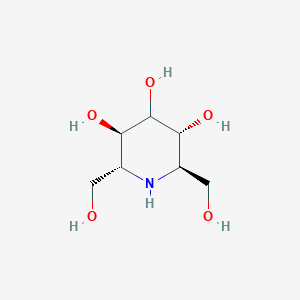
1,2,6,7-Tetrahydroxypyrrolizidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6,7-Tetrahydroxypyrrolizidine (THP) is a natural compound found in various plant species, including those of the Boraginaceae, Compositae, and Leguminosae families. THP is known for its unique chemical structure, which consists of a pyrrolizidine ring system with four hydroxyl groups attached to it. THP has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and ecology.
Mecanismo De Acción
The mechanism of action of 1,2,6,7-Tetrahydroxypyrrolizidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have various biochemical and physiological effects. In animal studies, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to cause liver damage and can be toxic at high doses. 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to have mutagenic and carcinogenic properties in vitro. However, 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to have anti-inflammatory and anti-cancer properties, as well as potential therapeutic applications for liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,6,7-Tetrahydroxypyrrolizidine has several advantages for lab experiments, including its availability from natural sources and its unique chemical structure. However, 1,2,6,7-Tetrahydroxypyrrolizidine can be difficult to synthesize and can be toxic at high doses, which can limit its use in certain experiments. 1,2,6,7-Tetrahydroxypyrrolizidine also has mutagenic and carcinogenic properties, which can pose a risk to researchers working with the compound.
Direcciones Futuras
There are several future directions for research on 1,2,6,7-Tetrahydroxypyrrolizidine. One area of research is the development of new synthesis methods for 1,2,6,7-Tetrahydroxypyrrolizidine that are more efficient and less toxic. Another area of research is the identification of new applications for 1,2,6,7-Tetrahydroxypyrrolizidine, such as its use in the treatment of other diseases or as a natural pesticide. Additionally, further research is needed to fully understand the mechanism of action of 1,2,6,7-Tetrahydroxypyrrolizidine and its potential risks and benefits for human health and the environment.
Conclusion
In conclusion, 1,2,6,7-Tetrahydroxypyrrolizidine is a natural compound with a unique chemical structure that has been the subject of extensive scientific research. 1,2,6,7-Tetrahydroxypyrrolizidine has potential applications in various fields, including medicine, agriculture, and ecology. While 1,2,6,7-Tetrahydroxypyrrolizidine has several advantages for lab experiments, such as its availability from natural sources and its unique chemical structure, it can also be difficult to synthesize and can be toxic at high doses. Further research is needed to fully understand the potential risks and benefits of 1,2,6,7-Tetrahydroxypyrrolizidine for human health and the environment.
Métodos De Síntesis
1,2,6,7-Tetrahydroxypyrrolizidine can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of 1,2,6,7-Tetrahydroxypyrrolizidine involves the reaction of pyrrolidine with formaldehyde and sodium hydroxide, followed by oxidation with potassium permanganate. The extraction of 1,2,6,7-Tetrahydroxypyrrolizidine from natural sources involves the isolation of the compound from plants that contain it, such as Crotalaria species.
Aplicaciones Científicas De Investigación
1,2,6,7-Tetrahydroxypyrrolizidine has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1,2,6,7-Tetrahydroxypyrrolizidine has also been studied for its potential use as a therapeutic agent for liver diseases, such as hepatitis and cirrhosis. In agriculture, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have insecticidal properties and can be used as a natural pesticide. 1,2,6,7-Tetrahydroxypyrrolizidine has also been studied for its potential use in ecological restoration, as it can be used to control invasive plant species.
Propiedades
Número CAS |
129415-27-6 |
|---|---|
Nombre del producto |
1,2,6,7-Tetrahydroxypyrrolizidine |
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(1R,2S,6R,7S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol |
InChI |
InChI=1S/C7H13NO4/c9-3-1-8-2-4(10)7(12)5(8)6(3)11/h3-7,9-12H,1-2H2/t3-,4+,5?,6-,7+ |
Clave InChI |
CXWWINPFWYPLRL-PNYSXETKSA-N |
SMILES isomérico |
C1[C@H]([C@H](C2N1C[C@@H]([C@@H]2O)O)O)O |
SMILES |
C1C(C(C2N1CC(C2O)O)O)O |
SMILES canónico |
C1C(C(C2N1CC(C2O)O)O)O |
Sinónimos |
1,2,6,7-tetrahydroxypyrrolizidine 1,2,6,7-THPZ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)




